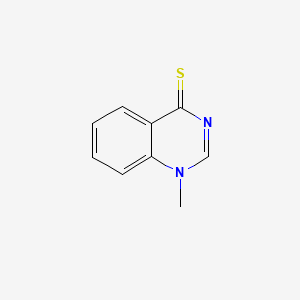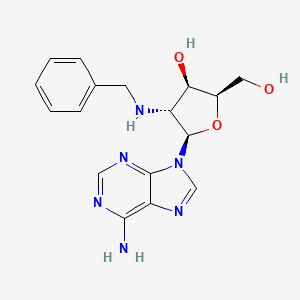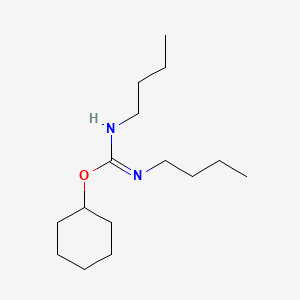
Cyclohexyl N,N'-dibutylimidocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl N,N’-dibutylimidocarbamate is an organic compound with the molecular formula C15H30N2O It is known for its unique structure, which includes a cyclohexyl group and two butyl groups attached to an imidocarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl N,N’-dibutylimidocarbamate can be synthesized through the reaction of cyclohexyl isocyanate with N,N’-dibutylamine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds as follows:
Cyclohexyl isocyanate+N,N’-dibutylamine→Cyclohexyl N,N’-dibutylimidocarbamate
Industrial Production Methods
Industrial production of Cyclohexyl N,N’-dibutylimidocarbamate involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure the compound meets the required purity standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl N,N’-dibutylimidocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidocarbamate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Products may include cyclohexyl N,N’-dibutylurea and other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially leading to the formation of cyclohexyl N,N’-dibutylamine.
Substitution: Substituted imidocarbamates with different functional groups replacing the original moiety.
Applications De Recherche Scientifique
Cyclohexyl N,N’-dibutylimidocarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of Cyclohexyl N,N’-dibutylimidocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Similar in structure but with two cyclohexyl groups instead of butyl groups.
Cyclohexyl N,N’-dibutylurea: A related compound with a urea moiety instead of an imidocarbamate group.
Uniqueness
Cyclohexyl N,N’-dibutylimidocarbamate is unique due to its specific combination of cyclohexyl and butyl groups attached to an imidocarbamate moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
92861-90-0 |
|---|---|
Formule moléculaire |
C15H30N2O |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
cyclohexyl N,N'-dibutylcarbamimidate |
InChI |
InChI=1S/C15H30N2O/c1-3-5-12-16-15(17-13-6-4-2)18-14-10-8-7-9-11-14/h14H,3-13H2,1-2H3,(H,16,17) |
Clé InChI |
ZTNMYDVZISEXNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=NCCCC)OC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


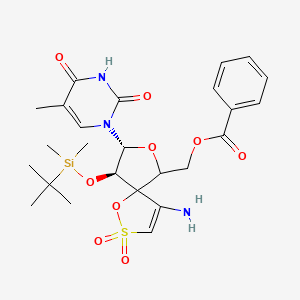


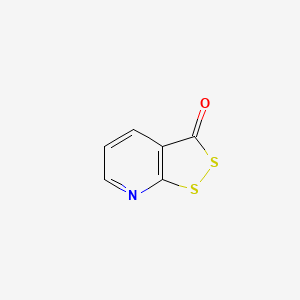
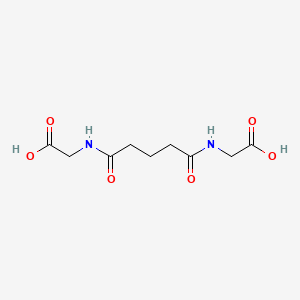
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)




